molecular formula C21H23N3O B11151553 1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone

1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone

Cat. No.: B11151553
M. Wt: 333.4 g/mol
InChI Key: VPADTHHLOZUHRF-UHFFFAOYSA-N
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Description

1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethanone Group: The indole derivative is then reacted with an appropriate acylating agent to introduce the ethanone group.

    Introduction of the Piperazine Ring: The final step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone: Similar structure but with a different substitution pattern on the indole ring.

    1-(4-methylpiperazin-1-yl)-2-(2-methyl-1H-indol-1-yl)ethanone: Similar structure with a methyl group on the indole ring.

    1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethanone: Similar structure with a different position of the phenyl group on the indole ring.

Uniqueness

1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-(2-phenylindol-1-yl)ethanone

InChI

InChI=1S/C21H23N3O/c1-22-11-13-23(14-12-22)21(25)16-24-19-10-6-5-9-18(19)15-20(24)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3

InChI Key

VPADTHHLOZUHRF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

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